(R)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry due to their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl isobutyrate.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.
Amidation: The isobutyramide group is introduced through an amidation reaction, where the piperidine derivative reacts with isobutyric acid or its derivatives.
Protection and Deprotection: Protecting groups like tert-butyl are used to protect functional groups during the synthesis and are later removed.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate has various scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.
Biological Studies: The compound may be used in studies to understand its biological activity and interactions with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity.
Other Piperidine Derivatives: Compounds such as piperidine-1-carboxylate derivatives with different substituents.
Uniqueness
®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-methylpropanoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOKHIIJKALAW-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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